4-[(Butan-2-yl)amino]-2-chlorobenzonitrile
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Overview
Description
4-[(Butan-2-yl)amino]-2-chlorobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzene ring substituted with a butan-2-ylamino group and a chlorine atom, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Butan-2-yl)amino]-2-chlorobenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzonitrile and butan-2-amine.
Reaction: The butan-2-amine is reacted with 2-chlorobenzonitrile in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures (around 80-100°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(Butan-2-yl)amino]-2-chlorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or sodium hydroxide in polar solvents are commonly used.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Hydroxyl or alkoxy-substituted benzonitriles.
Scientific Research Applications
4-[(Butan-2-yl)amino]-2-chlorobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-[(Butan-2-yl)amino]-2-chlorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The butan-2-ylamino group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. The nitrile group can also participate in coordination with metal ions, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Butan-2-yl)amino]-2-fluorobenzonitrile
- 4-[(Butan-2-yl)amino]-2-bromobenzonitrile
- 4-[(Butan-2-yl)amino]-2-iodobenzonitrile
Uniqueness
4-[(Butan-2-yl)amino]-2-chlorobenzonitrile is unique due to the presence of the chlorine atom, which imparts distinct electronic properties and reactivity compared to its fluorine, bromine, and iodine analogs. This uniqueness makes it particularly valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C11H13ClN2 |
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Molecular Weight |
208.69 g/mol |
IUPAC Name |
4-(butan-2-ylamino)-2-chlorobenzonitrile |
InChI |
InChI=1S/C11H13ClN2/c1-3-8(2)14-10-5-4-9(7-13)11(12)6-10/h4-6,8,14H,3H2,1-2H3 |
InChI Key |
VHOUAWFVLFVBBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC(=C(C=C1)C#N)Cl |
Origin of Product |
United States |
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